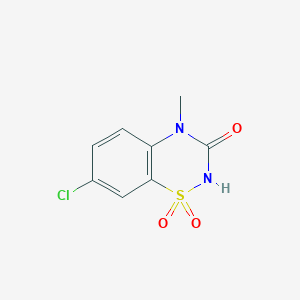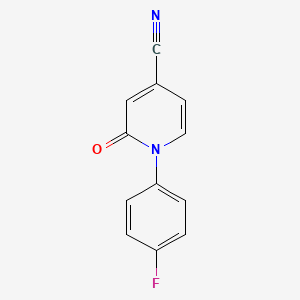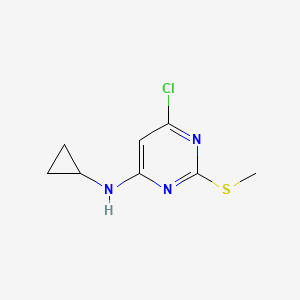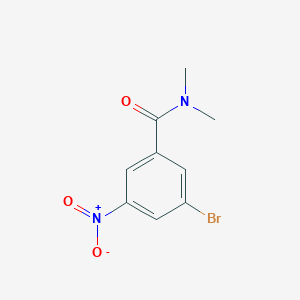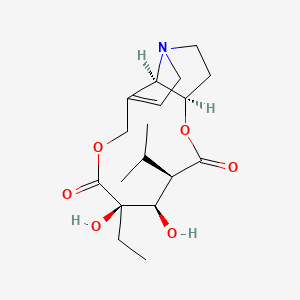
Axillaridine
Descripción general
Descripción
Axillaridine is a natural cholinesterase inhibitor, specifically targeting acetylcholinesterase. It is a steroidal alkaloid known for its potent inhibitory effects on the enzyme acetylcholinesterase, which plays a crucial role in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Aplicaciones Científicas De Investigación
Axillaridine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying cholinesterase inhibition and enzyme-ligand interactions.
Biology: this compound is studied for its effects on acetylcholinesterase, which is crucial in nerve function and neurotransmission.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its inhibitory effects on acetylcholinesterase
Mecanismo De Acción
Target of Action
Axillaridine primarily targets acetylcholinesterase (AChE) . AChE is a key component of cholinergic brain synapses and neuromuscular junctions, and its major biological role is the termination of impulse transmission by rapid hydrolysis of the cationic neurotransmitter acetylcholine .
Mode of Action
This compound interacts with AChE at its active site, resulting in the inhibition of the enzyme’s catalytic activity . The presence of this compound in the active site alters its specific conformation, as revealed by stable hydrogen bondings established between amino acids . This compound forms stable π -π interactions with the aromatic ring of Tyr124, which results in the inhibition of the catalytic activity of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . This inhibition can potentially alleviate symptoms of conditions like Alzheimer’s disease, which is associated with a deficiency in cholinergic function .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE’s catalytic activity . On a cellular level, this results in an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .
Análisis Bioquímico
Biochemical Properties
Axillaridine interacts with human acetylcholinesterase (hAChE), a key enzyme in cholinergic brain synapses and neuromuscular junctions . The active site of hAChE, where this compound binds, is located at the bottom of a deep and narrow cavity lined with rings of aromatic residues .
Cellular Effects
The binding of this compound to hAChE results in the inhibition of the enzyme’s catalytic activity . This alters the normal function of cholinergic neurons, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound forms stable π-π interactions with the aromatic ring of Tyr124 residue in hAChE . This interaction inhibits the catalytic activity of the enzyme, preventing the hydrolysis of the neurotransmitter acetylcholine .
Temporal Effects in Laboratory Settings
Molecular dynamics simulations of hAChE and its complex with this compound have shown that the size of the active site of the complex decreases over time due to increased interaction between the ligand and the active site residues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Axillaridine involves several steps, including the conversion of methyl (E)-(S)-(+)-2-ethyl-4-methoxycarbonyl-5-methyl-2-hexenoate into γ-lactone acids through a series of reactions. These reactions include epoxidation with m-chloroperbenzoic acid, treatment with acetone in the presence of tin(IV) chloride, acidic hydrolysis with formic acid, and alkaline hydrolysis with barium hydroxide .
Industrial Production Methods: the synthesis of similar steroidal alkaloids typically involves large-scale organic synthesis techniques, including the use of high-pressure liquid chromatography for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions: Axillaridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives .
Comparación Con Compuestos Similares
- Axillarine
- Aucherine
- Othonnine
- Croalbidine
- Grantaline
- 17-Methylparsonsianidine
- Spiracine
- Parsonsianidine
- Parsonsianine
- Trichodesmine
Comparison: Axillaridine is unique among these compounds due to its specific inhibitory effects on acetylcholinesterase and its stable π-π interactions with tyrosine 124. While other compounds in this series also exhibit cholinesterase inhibitory activity, this compound’s binding pattern and the resulting reduction in gorge size make it particularly effective .
Propiedades
IUPAC Name |
(1R,4R,5R,6R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXHCOARFTKGZ-VFCJXBEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1([C@@H]([C@H](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23506-96-9 | |
| Record name | Axillaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023506969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



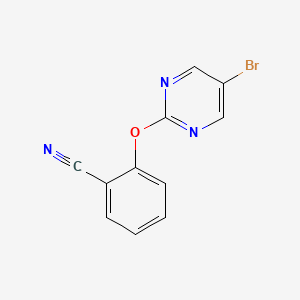

![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)
